Odor Threshold and Sensory Profile Differentiated from 6-Methyl-5-hepten-2-one (Sulcatone)
6-Methyl-3,5-heptadien-2-one possesses a markedly lower odor threshold and a distinct sensory profile compared to its partially saturated analog, 6-Methyl-5-hepten-2-one (Sulcatone). This differential impacts its efficacy and cost-in-use as a flavoring agent [1]. While Sulcatone is described with earthy, mushroom, and fruity notes, the target compound delivers a more potent cinnamon, spicy, and coconut character [2].
| Evidence Dimension | Odor Detection Threshold |
|---|---|
| Target Compound Data | 375 ppb (0.375 ppm) |
| Comparator Or Baseline | 6-Methyl-5-hepten-2-one: 800 ppb (0.8 ppm) |
| Quantified Difference | Target compound threshold is 53% lower (more potent) than comparator. |
| Conditions | Water matrix; detection threshold measured in parts per billion (ppb). |
Why This Matters
A lower odor threshold translates to a higher flavor impact at lower concentrations, directly influencing formulation efficiency and cost-effectiveness in food and fragrance applications.
- [1] Food Chemistry. (2019). Table 3.59. Aroma compounds formed in oxidative degradation of carotenoids. Issuhub. View Source
- [2] Pherobase. (n.d.). 6-Methyl-3,5-heptadien-2-one and 6-Methyl-5-hepten-2-one entries. Kovats Retention Index Database. View Source
